molecular formula C15H28N4O2S B6960808 N-[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-yl]propane-1-sulfonamide

N-[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-yl]propane-1-sulfonamide

Cat. No.: B6960808
M. Wt: 328.5 g/mol
InChI Key: KJSNGQGHBYMAEU-UHFFFAOYSA-N
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Description

N-[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-yl]propane-1-sulfonamide is a complex organic compound with a unique structure that combines a pyrazole ring, a piperidine ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O2S/c1-5-10-22(20,21)17-14-6-8-19(9-7-14)11-15-12(2)16-18(4)13(15)3/h14,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSNGQGHBYMAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CCN(CC1)CC2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-yl]propane-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Introduction of the Sulfonamide Group: The final step involves the reaction of the intermediate compound with propane-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-yl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.

    Reduction: Reduced forms of the compound, potentially altering the sulfonamide group.

    Substitution: New compounds with different substituents on the sulfonamide group.

Scientific Research Applications

N-[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-yl]propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole and piperidine rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-yl]methanesulfonamide
  • N-[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-yl]ethane-1-sulfonamide

Uniqueness

N-[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-yl]propane-1-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The length of the alkyl chain in the sulfonamide group can significantly influence its solubility, stability, and interaction with biological targets.

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